

A Comparative Analysis of the Bioactivities of Atromentin and 2-O-Methylatromentin

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Compound of Interest		
Compound Name:	2-O-Methylatromentin	
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A comprehensive review of the current experimental data on the biological activities of the natural pigment atromentin and its methylated derivative, **2-O-Methylatromentin**. This guide is intended for researchers, scientists, and professionals in drug development.

This guide provides a comparative overview of the known biological activities of atromentin and **2-O-Methylatromentin**. While atromentin, a polyphenol and benzoquinone found in various fungi, has been the subject of several in vitro studies revealing a range of biological effects, there is currently a significant lack of published data on the bioactivity of its derivative, **2-O-Methylatromentin**.

Data Presentation: Atromentin vs. 2-O-Methylatromentin

The following table summarizes the available quantitative data for the bioactivities of atromentin. As of the latest literature review, no experimental data on the bioactivity of **2-O-Methylatromentin** has been reported.



Bioactivity	Target/Assay	Atromentin	2-O- Methylatromentin
Antibacterial	Enoyl-ACP Reductase (FabK) of S. pneumoniae	IC50: 0.24 μM[1]	Data not available
Anticoagulant	Prothrombin Time (PT) / aPTT	Qualitative anticoagulant activity reported[2]	Data not available
Apoptosis-Inducing	Human Leukemia U937 Cells	Dose-dependent induction of apoptosis[3]	Data not available

Key Bioactivities of Atromentin

Atromentin has demonstrated multiple biological activities in vitro, positioning it as a compound of interest for further investigation in drug discovery.[4] Its primary reported bioactivities include antibacterial, anticoagulant, and apoptosis-inducing effects.

Antibacterial Activity

Atromentin exhibits specific and potent inhibitory activity against an essential enzyme in the fatty acid biosynthesis pathway of Streptococcus pneumoniae.

Experimental Data: Atromentin was found to be a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (FabK) of Streptococcus pneumoniae, with an IC₅₀ value of 0.24 μM. [1] Interestingly, it did not show inhibitory activity against the FabI enoyl-ACP reductase from Escherichia coli or Staphylococcus aureus, suggesting a specific mode of action.[1]

Experimental Protocol: Enoyl-ACP Reductase (FabK) Inhibition Assay

The inhibitory activity of atromentin against FabK is typically determined using a spectrophotometric assay.

• Enzyme and Substrate Preparation: Recombinant FabK enzyme is purified. The substrate, crotonoyl-CoA, and the cofactor, NADH, are prepared in a suitable buffer (e.g., Tris-HCl).

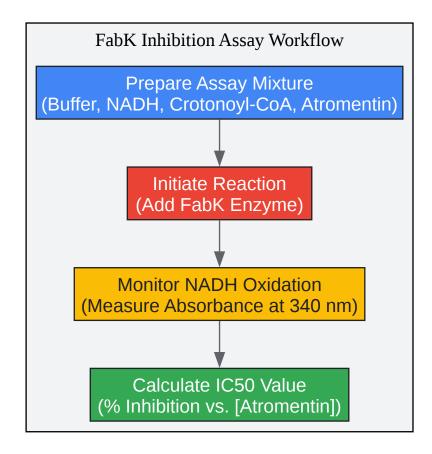




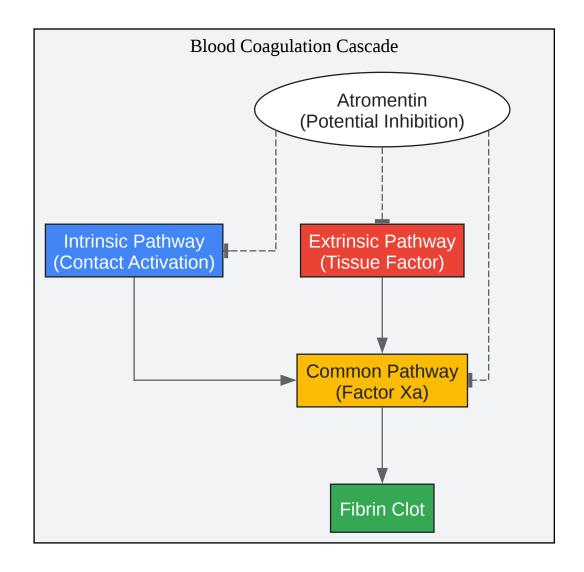


- Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the buffer, NADH, crotonoyl-CoA, and varying concentrations of the test compound (atromentin).
- Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
- IC₅₀ Determination: The concentration of atromentin that causes 50% inhibition of the FabK enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

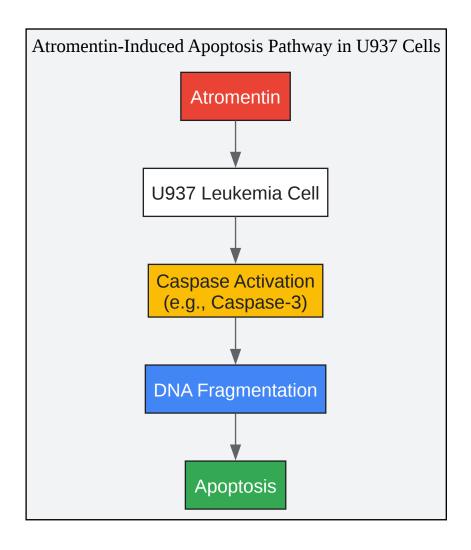












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